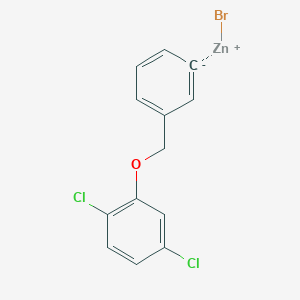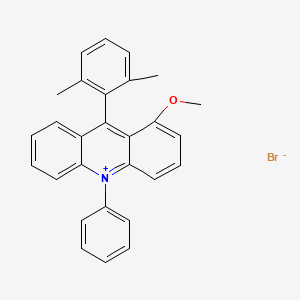
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide is a chemical compound with the molecular formula C28H24BrNO and a molecular weight of 470.41 g/mol . It is known for its use as an acridinium photocatalyst in various chemical transformations . This compound is characterized by its unique structure, which includes a phenylacridinium core substituted with a 2,6-dimethylphenyl group and a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide typically involves the reaction of 9-phenylacridine with 2,6-dimethylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the acridinium ion to acridine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridinium compounds depending on the nucleophile used.
科学研究应用
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a photocatalyst in organic synthesis, particularly in photoredox catalysis.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of advanced materials and polymers with unique optical properties.
作用机制
The mechanism of action of 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates such as singlet oxygen or radical species. These intermediates can then participate in various chemical transformations, including oxidation and reduction reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 6-(Dimethylamino)-9-(2,6-dimethylphenyl)-1-methoxy-10-phenylacridinium bromide
- 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridinium bromide
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
Uniqueness
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly effective as a photocatalyst in various chemical transformations, offering advantages such as high efficiency and selectivity .
属性
分子式 |
C28H24BrNO |
|---|---|
分子量 |
470.4 g/mol |
IUPAC 名称 |
9-(2,6-dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium;bromide |
InChI |
InChI=1S/C28H24NO.BrH/c1-19-11-9-12-20(2)26(19)27-22-15-7-8-16-23(22)29(21-13-5-4-6-14-21)24-17-10-18-25(30-3)28(24)27;/h4-18H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
AIMWDQBPPADYLB-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=C3C(=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C=CC=C3OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



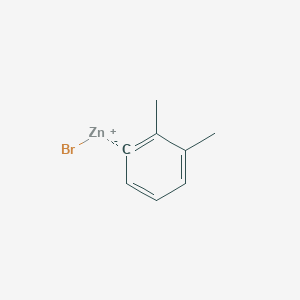
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
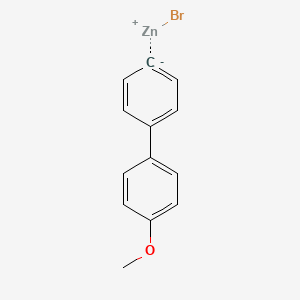
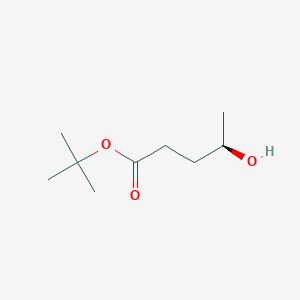

![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
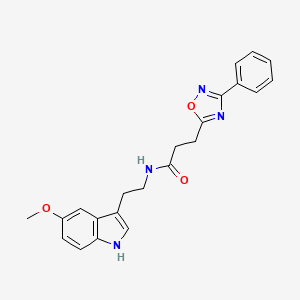
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
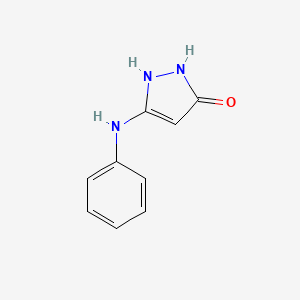

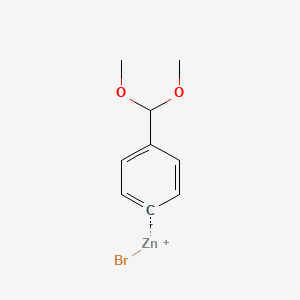
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
